1-Phenyl-2-(quinolin-2-yl)ethanone
Overview
Description
1-Phenyl-2-(quinolin-2-yl)ethanone is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound features a phenyl group attached to an ethanone moiety, which is further connected to a quinoline ring. The molecular formula of this compound is C17H13NO, and it has a molecular weight of 247.29 g/mol .
Mechanism of Action
Target of Action
Quinoline derivatives, which include this compound, are known to interact with a variety of biological targets due to their versatile structure .
Mode of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting diverse modes of action .
Biochemical Pathways
Quinoline derivatives are known to interact with various biochemical pathways, leading to a wide range of biological and pharmacological activities .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific structural features .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action of quinoline derivatives .
Preparation Methods
1-Phenyl-2-(quinolin-2-yl)ethanone can be synthesized through various synthetic routes. One common method involves the reaction of 2-quinolinecarboxaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. For example, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols have been explored for the synthesis of quinoline derivatives .
Chemical Reactions Analysis
1-Phenyl-2-(quinolin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline carboxylic acids.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of secondary alcohols.
Substitution: The phenyl and quinoline rings can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or tetrahydrofuran, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Comparison with Similar Compounds
1-Phenyl-2-(quinolin-2-yl)ethanone can be compared with other similar quinoline derivatives such as:
2-Phenylquinoline: Lacks the ethanone moiety, resulting in different chemical reactivity and biological activity.
2-Quinolinylmethanol: Contains a hydroxyl group instead of a ketone, leading to different pharmacological properties.
2-Quinolinylacetic acid: Features a carboxylic acid group, which alters its solubility and interaction with biological targets
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
1-phenyl-2-quinolin-2-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHMEDBBAZVCAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=NC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277648 | |
Record name | 1-phenyl-2-(quinolin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1531-38-0 | |
Record name | NSC3329 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3329 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-phenyl-2-(quinolin-2-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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